N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
The compound N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical entity that appears to be derived from oxalamide chemistry. Oxalamides are a class of compounds known for their diverse range of applications, including their use in medicinal chemistry and material science. The specific structure of this compound suggests it contains an oxalamide moiety linked to a 1,3-oxazinan ring and substituted with mesitylsulfonyl and thiophenyl groups.
Synthesis Analysis
The synthesis of related oxalamide compounds has been reported using a novel one-pot synthetic approach. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, utilizing the appropriate starting materials and conditions to introduce the mesitylsulfonyl and thiophen-2-ylmethyl groups.
Molecular Structure Analysis
The molecular structure of the compound would include an oxalamide core, which is a feature known for its hydrogen bonding capabilities and rigidity. The presence of a 1,3-oxazinan ring suggests a cyclic structure that could impart additional stereochemical properties to the molecule. The mesitylsulfonyl and thiophen-2-ylmethyl substituents would add steric bulk and potentially influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide are not provided, oxalamides in general can participate in a variety of chemical reactions. These can include further functionalization of the oxalamide nitrogen atoms, reactions at the oxazinan ring, and transformations involving the sulfonyl and thiophenyl groups. The reactivity would be influenced by the electronic effects of the substituents and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The oxalamide moiety is known to confer solid-state stability and crystallinity due to its propensity for hydrogen bonding. The cyclic oxazinan ring could affect the compound's boiling and melting points, as well as its solubility in various solvents. The bulky mesitylsulfonyl group might reduce the compound's solubility in polar solvents, while the thiophen-2-ylmethyl group could contribute to the compound's UV-Vis absorption properties due to its conjugated system.
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets and induce changes that result in their therapeutic effects . For instance, they can inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the therapeutic properties of thiophene derivatives , it can be inferred that this compound may have various effects at the molecular and cellular levels, contributing to its therapeutic effects.
properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-14-10-15(2)19(16(3)11-14)31(27,28)24-7-5-8-29-18(24)13-23-21(26)20(25)22-12-17-6-4-9-30-17/h4,6,9-11,18H,5,7-8,12-13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCRBZPDAGJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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